REACTION_SMILES
|
[CH3:22][O:23][CH2:24][CH2:25][OH:26].[H:20][H:21].[NH2:1][c:2]1[n:3][c:4]([NH:11][CH2:12][c:13]2[cH:14][cH:15][c:16]([F:19])[cH:17][cH:18]2)[cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10]>>[NH2:1][c:2]1[n:3][c:4]([NH:11][CH2:12][c:13]2[cH:14][cH:15][c:16]([F:19])[cH:17][cH:18]2)[cH:5][cH:6][c:7]1[NH2:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc(NCc2ccc(F)cc2)ccc1[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(NCc2ccc(F)cc2)nc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |